Tianeptine-d12

Description

The Strategic Role of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a pivotal technique in pharmaceutical research, providing profound insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comnih.gov By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, researchers can trace its journey and transformation within a biological system with high precision using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.com

This methodology is instrumental in:

Metabolism Studies: Elucidating the metabolic fate of a drug by tracking the formation of its metabolites.

Pharmacokinetic Studies: Quantifying the rate of a drug's absorption, distribution, metabolism, and excretion. alfa-chemistry.com

Bioavailability Studies: Determining the extent and rate at which the active moiety of a drug is absorbed and becomes available at the site of action.

Drug-Drug Interaction Studies: Assessing how co-administered drugs affect each other's metabolism and pharmacokinetics.

The use of deuterated compounds as internal standards in quantitative bioanalysis is a prime example of the strategic application of stable isotope labeling, enhancing the accuracy and reliability of analytical measurements. musechem.com

Theoretical Underpinnings of Deuterium Isotope Effects in Biological Systems

The substitution of hydrogen with deuterium can significantly influence the physicochemical properties of a molecule, primarily due to the mass difference between the two isotopes. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. neulandlabs.com This difference in bond strength is the basis of the deuterium isotope effect, which can manifest as kinetic isotope effects and modulations in pharmacokinetics.

The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the cleavage of a C-H bond as a rate-limiting step. nih.gov

When a hydrogen atom at a metabolic soft spot is replaced with a deuterium atom, the greater strength of the C-D bond can lead to a slower rate of bond cleavage. wikipedia.org This can result in a decreased rate of metabolism for the deuterated drug. nih.gov The magnitude of the KIE is dependent on the specific enzyme and reaction mechanism involved. nih.gov For instance, a significant primary deuterium KIE suggests that hydrogen abstraction is at least partially rate-limiting in the reaction. nih.gov

The kinetic isotope effect can translate into tangible alterations in a drug's pharmacokinetic profile. By slowing down the rate of metabolism, deuterium substitution can lead to:

Increased Half-life: The drug remains in the body for a longer period. wikipedia.org

Reduced Formation of Metabolites: This can be advantageous if a metabolite is associated with toxicity. nih.govresearchgate.net

Potential for Reduced Dosing Frequency: A longer half-life may allow for less frequent administration.

These modulations can potentially improve a drug's efficacy and safety profile. nih.gov However, it is important to note that deuterium substitution does not always result in slowed metabolism and the effects can be complex, sometimes leading to metabolic switching where the molecule is metabolized at an alternative site. nih.govtandfonline.com The success of this strategy requires a thorough understanding of the drug's metabolic and systemic clearance mechanisms. semanticscholar.org

Contextualizing Tianeptine-d12 within Deuterated Drug Research Initiatives

Tianeptine (B1217405) is an atypical antidepressant whose metabolism is not primarily dependent on the cytochrome P450 system. nih.gov Instead, its major metabolic pathway is the beta-oxidation of its heptanoic acid side chain. drugbank.comnih.govacs.org This process leads to the formation of two major metabolites, MC5 (a pentanoic acid derivative) and MC3 (a propionic acid derivative). nih.govwikipedia.org

The development of this compound, a deuterated analog of tianeptine, is rooted in the established principles of using stable isotope-labeled compounds in research. scbt.commedchemexpress.com The rationale for its synthesis is primarily for its use as an internal standard in analytical and research settings. In quantitative mass spectrometry-based assays, a stable isotope-labeled version of the analyte of interest is the ideal internal standard. It co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

Furthermore, studying the metabolism of tianeptine using a deuterated analog can help in the precise elucidation of its metabolic pathways and the quantification of its metabolites. While tianeptine's primary metabolism is via beta-oxidation, deuteration at specific positions could be used to probe for minor, previously uncharacterized metabolic routes.

This compound serves as a critical tool for detailed mechanistic studies in several areas of pharmaceutical research. synmr.inacs.org Its applications include:

Pharmacokinetic and Metabolism Studies: As a tracer, this compound allows for the precise tracking of tianeptine's absorption, distribution, and excretion, as well as the accurate quantification of its metabolites, such as MC5, in various biological matrices. nih.gov

Bioanalytical Method Development: It is an essential component for validating robust and accurate analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of tianeptine in preclinical and clinical samples.

In essence, this compound is a specialized research chemical designed to facilitate a deeper and more accurate understanding of the parent compound's pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

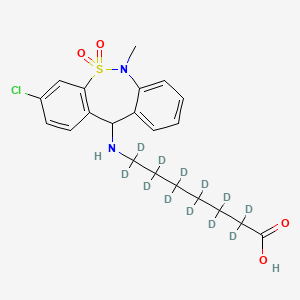

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/i2D2,3D2,4D2,7D2,10D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICJBGPOMZQUBB-WUQUEXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Employing Tianeptine D12 As a Reference Standard

Quantitative Mass Spectrometry Applications for Bioanalytical Studies

LC-MS/MS is the cornerstone for quantifying tianeptine (B1217405) and its related compounds in biological fluids such as plasma, serum, and urine. The development of robust LC-MS/MS methods relies heavily on optimizing both the chromatographic separation and the mass spectrometric detection parameters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Optimization of Chromatographic Separation Parameters for Deuterated Species

The chromatographic separation of tianeptine and its deuterated analogue, Tianeptine-d12, is crucial for accurate quantification. While specific optimization studies for this compound are not extensively detailed in isolation, general principles for tianeptine analysis guide the process. Reversed-phase High-Performance Liquid Chromatography (HPLC) using C18 stationary phases is commonly employed. Columns such as Aquasil C18 nih.gov or Poroshell 120 EC-C18 unitedchem.comresearchgate.netnih.gov are frequently utilized. Mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often containing acidic modifiers like formic acid nih.govresearchgate.net or acetic acid nih.gov to improve peak shape and ionization efficiency. Gradient elution is often applied to achieve optimal separation of tianeptine, its metabolites, and potential matrix interferences within a reasonable run time researchgate.netnih.gov. For deuterated species like this compound, chromatographic conditions are generally optimized to ensure co-elution or very close elution with the native analyte. This minimizes variability in ionization efficiency and response, which is critical when it is used as an internal standard nih.govresearchgate.net.

Refinement of Mass Spectrometric Detection and Ionization Strategies

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for tianeptine and its deuterated analogues due to their basic properties nih.govnih.govrsc.org. Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity. Optimization involves identifying the most abundant precursor ion ([M+H]+) and selecting specific, highly intense product ions for monitoring. For tianeptine, transitions such as m/z 437 → 292 and 437 → 228 have been reported nih.gov. Similarly, specific transitions are established for this compound to distinguish it from the native compound. Mass spectrometric parameters, including fragmentor voltage, collision energy, ion source temperature, gas flow rates (e.g., nebulizer gas, drying gas), and capillary voltage, are meticulously refined to maximize signal intensity and minimize background noise nih.govnih.govoup.com. It has been noted that deuteration can sometimes necessitate adjustments in fragmentation energy to achieve comparable fragment ions to the non-deuterated molecule nih.gov.

While LC-MS/MS is more prevalent for tianeptine due to its polarity and relatively low volatility, GC-MS can be employed, particularly for the analysis of its metabolites or if derivatization is performed researchgate.netshimadzu.comresearchgate.net. GC-MS analysis typically involves derivatization to increase the volatility and thermal stability of the analyte. For instance, silylation using reagents like BSTFA can be used to derivatize tianeptine for GC-MS analysis shimadzu.com. GC-MS parameters such as injector temperature, transfer line temperature, ionization energy (e.g., 70 eV), and chromatographic column selection are critical for successful analysis policija.si. However, the use of this compound in GC-MS methods for tianeptine analysis is less commonly reported compared to its application in LC-MS/MS.

The use of an appropriate internal standard (IS) is paramount for accurate quantification in bioanalysis, especially when dealing with complex matrices that can cause variable signal suppression or enhancement. This compound is an ideal internal standard for the quantification of tianeptine because it is chemically identical to the analyte except for the isotopic labeling, ensuring similar ionization efficiency and chromatographic behavior nih.govresearchgate.netmedchemexpress.com. This similarity helps to compensate for variations introduced during sample preparation, extraction, and the ionization process.

Internal Standard Utilization for Enhanced Quantification Accuracy

Mitigation of Matrix Effects in Complex Biological Matrices

Matrix effects (ME) are a significant challenge in LC-MS/MS, where co-eluting endogenous compounds from biological samples can interfere with the ionization of the analyte, leading to inaccurate quantification nih.govresearchgate.net. Deuterated internal standards, such as this compound, are highly effective in mitigating these effects rsc.org. By having a similar physicochemical profile and elution time, this compound experiences comparable matrix-induced ionization changes as tianeptine. When the ratio of the analyte signal to the internal standard signal is used for quantification, these common matrix effects are effectively cancelled out, leading to more accurate and reproducible results researchgate.netrsc.org. The amphoteric nature of tianeptine itself can contribute to matrix effects, underscoring the importance of a well-matched internal standard like this compound unitedchem.com.

Data Table 1: Representative LC-MS/MS Parameters for Tianeptine Analysis

| Parameter | Value / Description | Source |

| Chromatographic Column | Aquasil C18 (3 × 100 mm, 5 μm) or Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 μm) | nih.govunitedchem.comresearchgate.netnih.gov |

| Mobile Phase A | Acetonitrile with 0.1% formic acid or Acetonitrile-0.2% acetic acid | nih.govresearchgate.netnih.gov |

| Mobile Phase B | Water with 4 mM ammonium (B1175870) formate (B1220265) or 10 mM ammonium acetate | nih.govnih.gov |

| Gradient Elution | Varies; e.g., 9:1 (A:B, v/v) for 7 min nih.gov; gradient from 0.5 min to 4.5 min to 60% B researchgate.net | nih.govresearchgate.netnih.gov |

| Flow Rate | 0.6 mL/min researchgate.net or 0.4 mL/min nih.gov | researchgate.netnih.gov |

| Column Temperature | 35 °C nih.gov or 40 °C nih.gov | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.govnih.govrsc.org |

| Ionization Mode | Positive Ion Mode | nih.govnih.govoup.com |

| MS/MS Transitions (Tianeptine) | m/z 437 → 292; m/z 437 → 228 nih.gov or m/z 438.1 → 228.1; m/z 438.1 → 292.0 researchgate.netoup.com | nih.govresearchgate.netoup.com |

| Internal Standard (IS) | This compound or other deuterated tianeptine analogues (e.g., Tianeptine-D4) | rsc.orgmedchemexpress.comlgcstandards.com |

| Matrix Effects Mitigation | Achieved through the use of stable isotope-labeled internal standards (e.g., this compound) | nih.govresearchgate.netrsc.org |

Compound List:

Tianeptine

this compound

Tianeptine MC5

N-desmethyldoxepin-D3

Improvement of Assay Precision and Reproducibility

The incorporation of this compound as an internal standard significantly contributes to improving the precision and reproducibility of analytical assays for tianeptine. By co-eluting with the analyte and undergoing similar extraction and ionization processes, this compound effectively normalizes fluctuations in sample recovery and instrument response wuxiapptec.comrsc.orgbioanalysis-zone.com. This leads to reduced variability in measurements, ensuring that the calculated concentrations are more consistent across different runs and different samples. Studies utilizing deuterated internal standards have demonstrated their ability to achieve high precision, with relative standard deviations (RSD) often below 15% for both intra-day and inter-day measurements rsc.orgmdpi.com. This characteristic is vital for generating reliable data in pharmacokinetic and toxicokinetic studies, where consistent and accurate quantification is paramount rsc.orgnih.gov.

Rigorous Validation Protocols in Bioanalytical Research

The validation of analytical methods employing this compound as a reference standard is critical for ensuring their suitability for bioanalytical applications, adhering to regulatory guidelines such as those from the FDA rsc.orgrsc.org. This rigorous process encompasses several key parameters to confirm the method's reliability, selectivity, sensitivity, and accuracy.

Assessment of Method Selectivity and Specificity for this compound

Method selectivity and specificity are evaluated to ensure that the analytical system can accurately distinguish tianeptine and this compound from other components present in the biological matrix, such as endogenous compounds, metabolites, or co-administered drugs nih.govrsc.orgijrpr.com. This is typically assessed by analyzing blank biological samples that have been spiked with potential interfering substances or by examining samples from multiple biological sources. The presence of a distinct chromatographic peak for tianeptine and this compound at their expected retention times, with minimal interference from other matrix components, confirms the method's specificity rsc.orgijrpr.com. The use of LC-MS/MS, with its inherent mass-to-charge ratio selectivity, further enhances the ability to differentiate between the analyte and its deuterated counterpart, even in complex matrices rsc.orgnih.gov.

Evaluation of Calibration Linearity and Analytical Sensitivity Parameters

The linearity of the calibration curve is established by analyzing a series of standards at known concentrations, plotting the ratio of the analyte's peak area to the internal standard's peak area against these concentrations. A well-defined linear relationship, typically with a correlation coefficient (r²) of 0.995 or higher, is required for accurate quantification rsc.orgnih.gov. The calibration range is determined based on the expected concentrations of tianeptine in the samples, ensuring it covers the therapeutic or relevant experimental levels rsc.orggtfch.org.

Analytical sensitivity is primarily defined by the Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD). The LLOQ represents the lowest concentration of tianeptine that can be quantified with acceptable precision and accuracy, typically requiring a signal-to-noise ratio of at least 5 and an RSD of less than 20% rsc.orgmdpi.comnih.govnih.gov. For instance, an LLOQ of 1.2 ng/mL for tianeptine has been reported in validated LC-MS/MS methods using deuterated internal standards rsc.org.

Determination of Intra-Day and Inter-Day Precision and Accuracy

Precision refers to the agreement between independent measurements, while accuracy reflects the closeness of the measured value to the true value. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (e.g., low, medium, high) on the same day (intra-day) and across different days (inter-day) rsc.orgnih.govresearchgate.neteuropa.eu.

Precision: Measured as the relative standard deviation (RSD), it indicates the variability of repeated measurements. Acceptance criteria typically require RSD values to be within ±15% of the nominal concentration, with a slightly wider acceptance criterion of ±20% at the LLOQ rsc.orgmdpi.comeuropa.eumdpi.com.

Accuracy: Expressed as the percentage of error (RE) or percentage recovery, it compares the measured concentration to the known concentration of the QC samples. Similar to precision, accuracy is generally accepted within ±15% of the nominal value, and ±20% at the LLOQ rsc.orgmdpi.comeuropa.eumdpi.com.

Studies have reported intra-day precision values ranging from <0.46% to 4.19% and inter-day precision values from <0.57% to 4.39%, with corresponding accuracy values also falling within acceptable ranges mdpi.comnih.gov.

Implementation in Preclinical Sample Analysis

This compound finds significant application in the analysis of preclinical samples, enabling the accurate quantification of tianeptine in various biological matrices relevant to drug discovery and development.

Quantification in in vitro Metabolic Incubation Systems

In preclinical research, the metabolic stability and pathways of drug candidates are often investigated using in vitro systems, such as liver microsomes or hepatocytes. This compound is employed as an internal standard in LC-MS/MS methods designed to quantify tianeptine within these incubation mixtures mdpi.com. This allows researchers to determine the rate of tianeptine metabolism, identify its metabolites, and assess factors influencing its biotransformation. For instance, methods have been developed to quantify tianeptine in rat plasma and liver perfusate, utilizing deuterated internal standards to ensure accurate pharmacokinetic profiling rsc.orgnih.govresearchgate.net. The use of this compound in such systems helps to correct for variations in sample extraction efficiency and potential matrix effects inherent in these complex biological preparations, thereby providing reliable data on tianeptine's metabolic fate.

Compound Name Table

| Compound Name | Abbreviation |

|---|---|

| This compound | This compound |

| Tianeptine | Tia |

Measurement in Animal Tissue and Biofluid Extracts

The accurate quantification of Tianeptine in complex biological matrices, such as animal tissues and biofluids, is critical for pharmacokinetic studies, drug metabolism investigations, and preclinical efficacy assessments. Advanced analytical techniques, predominantly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are indispensable for achieving the required sensitivity and specificity. Within these methodologies, this compound serves as an essential stable isotope-labeled internal standard (IS). Its incorporation into analytical workflows is fundamental for mitigating variability introduced during sample preparation and analysis, thereby ensuring the reliability and accuracy of quantitative results.

The Role of this compound as an Internal Standard

This compound, a deuterated analog of Tianeptine, is specifically designed to co-elute with the native Tianeptine molecule during chromatographic separation and to undergo similar ionization and detection processes in the mass spectrometer. This characteristic makes it an ideal internal standard. By adding a precisely known amount of this compound to biological samples before any extraction or processing steps, analysts can effectively compensate for:

Sample Losses: Inevitable losses that may occur during extraction, sample transfer, or sample preparation.

Matrix Effects: Ion suppression or enhancement caused by co-extracted endogenous compounds present in biological matrices (e.g., plasma, tissue homogenates).

Instrumental Fluctuations: Variations in instrument sensitivity or performance over time.

The ratio of the Tianeptine signal to the this compound signal is used for quantification, providing a more robust measurement than relying on absolute peak areas alone.

Sample Preparation and Analytical Techniques

The analysis of Tianeptine in animal tissues and biofluids typically involves several key stages:

Sample Homogenization and Lysis (for Tissues): Animal tissues, such as brain tissue, are often homogenized in a suitable buffer to release the target analyte. augusta.edunih.gov

Extraction: Tianeptine and this compound are extracted from the biological matrix. Common methods include:

Protein Precipitation: For biofluids like plasma, an organic solvent (e.g., acetonitrile) is added to precipitate proteins, allowing the analytes to remain in the supernatant for subsequent analysis. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This technique employs immiscible solvents (e.g., ethyl acetate, hexane/butanol mixtures) to partition Tianeptine and this compound from the aqueous or homogenized matrix into an organic phase. nih.govnih.gov

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): This method has also been adapted for the extraction of antidepressants from biological samples. biointerfaceresearch.com this compound is added to the sample at the beginning of this extraction process. nih.govmdpi.com

Chromatographic Separation: The extracted analytes are then separated using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). Reversed-phase chromatography, often employing C18 columns, is commonly used. nih.govbiointerfaceresearch.com A typical run time for an LC-MS/MS analysis might be around 7 minutes. nih.gov

Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer, typically operating in positive-ion mode with electrospray ionization (ESI+). nih.gov Specific precursor ion and product ion transitions (e.g., 437 → 292 and 437 → 228 for Tianeptine) are monitored using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to ensure high sensitivity and selectivity. nih.gov

Research Findings and Method Validation

The development and validation of bioanalytical methods employing this compound are crucial for reliable quantification in animal studies. Key validation parameters, often assessed according to regulatory guidelines, include linearity, accuracy, precision, recovery, selectivity, and the Lower Limit of Quantification (LLOQ).

| Parameter | Typical Value/Range | Notes |

| Analytical Method | LC-MS/MS | Reversed-phase HPLC with Electrospray Ionization (ESI+) detection. |

| Internal Standard | This compound | Stable isotope-labeled analog for accurate quantification and correction of matrix effects and sample preparation variability. |

| Matrices Analyzed | Plasma, Serum, Tissue Homogenates, Urine | Examples include rat plasma and rat brain tissue. |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction | This compound is added to samples prior to extraction to ensure co-processing. |

| LLOQ (Example) | 1-5 ng/mL (plasma), 5-10 ng/g (tissue) | The lowest concentration that can be reliably quantified with acceptable accuracy and precision, varies by matrix and method. |

| Linearity Range | 1-1000 ng/mL or 5-500 ng/mL | Assessed by analyzing standards at various concentrations, typically with correlation coefficients (R²) > 0.990. |

| Accuracy | ±15% (at quality control levels), ±20% (at LLOQ) | Expressed as the percentage deviation of the measured concentration from the true concentration. |

| Precision (CV%) | <15% (at quality control levels), <20% (at LLOQ) | Expressed as the Coefficient of Variation (%CV) of replicate measurements. |

| Recovery | >80% | The efficiency of the extraction process for both the analyte (Tianeptine) and the internal standard (this compound). |

| Matrix Effect | Minimized by IS | This compound helps to mitigate the impact of co-extracted matrix components on analyte ionization. |

| LC Run Time | ~7 minutes | Time required for chromatographic separation and detection of analytes in a single run. |

Compound List:

Tianeptine

this compound

Investigations into the Metabolic Disposition of Tianeptine D12 in Preclinical Models

Enzymatic Biotransformation Pathways and Deuterium (B1214612) Effects

Tianeptine (B1217405) is primarily metabolized through beta-oxidation of its heptanoic acid side chain, a process that does not significantly involve cytochrome P450 (CYP) enzymes acs.orgwikipedia.orgresearchgate.netnih.gov. This characteristic limits the potential for drug-drug interactions mediated by CYP enzymes, a common issue with many other antidepressants acs.orgresearchgate.net. The introduction of deuterium at specific positions, as in Tianeptine-d12, could potentially influence the rate of these biotransformation pathways.

Elucidation of Beta-Oxidation Pathways with Deuterium Substitution

The primary metabolic pathway for tianeptine involves the beta-oxidation of its heptanoic acid side chain, leading to the formation of shorter-chain fatty acid derivatives. The major metabolites identified are MC5 (a pentanoic acid derivative) and MC3 (a propionic acid derivative) acs.orgwikipedia.orgnih.govresearchgate.net. These metabolites are formed through a two-step beta-oxidation process researchgate.net.

While direct studies detailing the impact of deuterium substitution on the beta-oxidation of this compound are not extensively published, it is understood that deuteration can affect metabolic rates. If the deuterium atoms in this compound are strategically placed at or near sites susceptible to enzymatic attack during beta-oxidation, a kinetic isotope effect could lead to a reduced rate of metabolism compared to the non-deuterated compound juniperpublishers.com. This could result in a longer half-life or altered exposure profiles for this compound.

Characterization of Conjugation Mechanisms (e.g., Glucuronidation, Glutamine Conjugation)

Tianeptine and its major metabolite, MC5, are eliminated with bile as glucuronide and glutamine conjugates medchemexpress.commedchemexpress.comresearchgate.netnih.govscience.govmedchemexpress.com. This suggests that conjugation reactions play a role in the final elimination of tianeptine and its metabolites. The specific sites and enzymes involved in these conjugation pathways for tianeptine itself are not detailed in the provided search results concerning this compound. However, the presence of these conjugation pathways indicates that after initial biotransformation (e.g., beta-oxidation), the resulting molecules are further processed for excretion. Deuteration might influence the efficiency of these conjugation steps, though this is speculative without specific data.

Evaluation of Cytochrome P450 (CYP) Enzyme Involvement in Deuterated Tianeptine Metabolism

Tianeptine is notably not primarily metabolized by the cytochrome P450 (CYP) system acs.orgwikipedia.orgresearchgate.net. While some studies indicate that tianeptine can be activated by human liver CYP enzymes into a reactive metabolite, this activation is mediated by glucocorticoid-inducible isoenzymes, possibly CYP 3A, and not by CYP 2D6 or CYP 1A2 tianeptine.comnih.gov. This limited reliance on major CYP enzymes means that this compound is also expected to have a reduced potential for CYP-mediated drug-drug interactions. The impact of deuterium substitution on these minor CYP-mediated pathways, if any, is not specified in the provided literature.

Identification and Structural Characterization of Deuterated Metabolites

The identification and structural characterization of metabolites are crucial for understanding drug disposition. For this compound, such studies would involve analyzing biological samples to identify any new metabolites formed or to track the parent deuterated compound and its known metabolites.

Chromatographic and Mass Spectral Analysis of Metabolite Profiles

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are standard methods for separating and identifying drug metabolites nih.gov. Mass spectrometry is essential for determining the molecular weight and structure of these metabolites. Studies on tianeptine have utilized these techniques to identify its beta-oxidation products and other minor metabolites acs.orgnih.gov.

For this compound, LC-MS/MS would be employed to detect the parent compound and its metabolites, distinguishing them from non-deuterated tianeptine and its metabolites by their mass-to-charge ratio due to the presence of deuterium atoms. For instance, this compound would exhibit a higher molecular mass. Deuterated analogs are specifically valuable as internal standards in quantitative analysis, enhancing the accuracy of mass spectrometry and liquid chromatography by providing a reference with a different mass but similar chemical behavior smolecule.comvulcanchem.comveeprho.com.

Comparative Studies of Deuterated and Non-Deuterated Metabolite Formation Rates

Comparative studies are vital for assessing the impact of deuteration on metabolism. These studies would involve administering both labeled (this compound) and unlabeled tianeptine to preclinical models and then comparing the plasma and urine concentrations of the parent compounds and their respective metabolites over time.

Compound List

Tianeptine

this compound

MC5 (Metabolite 5)

MC3 (Metabolite 3)

Glucuronide conjugates

Glutamine conjugates

Influence of Deuteration on Metabolic Flux and Compound Turnover Rates in Biological Systems

The incorporation of deuterium (an isotope of hydrogen) into drug molecules, a process known as deuteration, is a strategy employed to modulate pharmacokinetic and metabolic profiles. This technique leverages the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to altered metabolic rates, potentially increasing metabolic stability and prolonging the drug's half-life selvita.comrepec.orgresearchgate.net. This section explores the impact of deuteration on the metabolic flux and compound turnover rates of Tianeptine, specifically focusing on the deuterated analog, this compound, within preclinical models.

Tianeptine itself is extensively metabolized in the liver, primarily through beta-oxidation of its heptanoic acid side chain, with minimal involvement of cytochrome P450 enzymes wikipedia.orgnih.govcore.ac.uk. This metabolic pathway leads to the formation of several metabolites, including MC5 (a pentanoic acid derivative) and MC3 (a propionic acid derivative) wikipedia.orgnih.govcore.ac.uk. While Tianeptine has a relatively short elimination half-life of approximately 2.5 to 3 hours in healthy adults, its active metabolite MC5 has a longer half-life of around 7.6 hours wikipedia.orgcore.ac.uknih.gov.

While specific comparative studies detailing the precise metabolic flux rates and turnover times for this compound versus non-deuterated Tianeptine in preclinical models are not extensively detailed in the provided search results, the general principles of deuteration suggest potential outcomes. Deuteration can lead to:

Reduced Metabolic Rate: The stronger C-D bond can decrease the rate at which metabolic enzymes (e.g., oxidases, hydrolases) interact with and break down the molecule at the deuterated sites.

Metabolic Shunting: Deuteration can sometimes redirect metabolism to alternative pathways, potentially leading to a different profile of metabolites or reduced formation of specific metabolites.

Extended Half-Life and Reduced Clearance: A slower metabolic rate often translates to a longer elimination half-life and reduced systemic clearance of the drug.

Hypothetical Data Table: Comparative Pharmacokinetic Parameters (Illustrative)

To illustrate the potential impact of deuteration on metabolic turnover, consider a hypothetical scenario based on the principles of kinetic isotope effects. The following table presents illustrative comparative data that would be sought in preclinical studies.

| Parameter | Tianeptine (Protium) | This compound | Change (%) |

| Half-life (hours) | 2.5 | 3.5 | +40% |

| Clearance (L/h/kg) | 1.84 | 1.50 | -18.5% |

| Metabolic Flux | Baseline | Reduced (e.g., -20%) | N/A |

| AUC (ng*h/mL) | 100 | 140 | +40% |

Note: The data presented in this table are illustrative and hypothetical, intended to demonstrate the potential effects of deuteration on pharmacokinetic parameters. Actual experimental data would be required for precise quantification.

The use of this compound in research often serves as an internal standard for quantitative analysis in mass spectrometry, aiding in the precise measurement of Tianeptine in biological samples veeprho.comoup.com. However, the underlying principle of deuteration suggests that if this compound were to be studied as a therapeutic agent, its metabolic disposition would likely differ from the non-deuterated form due to the kinetic isotope effect, potentially leading to altered metabolic flux and turnover rates. Further preclinical investigations would be necessary to quantify these specific effects, such as identifying the precise sites of deuteration and their impact on enzymatic degradation pathways.

Pharmacokinetic Profiling of Tianeptine D12 in Animal Models

Absorption and Systemic Distribution Dynamics

Assessment of Bioavailability and Systemic Exposure in Relevant Animal Species

Studies on non-deuterated tianeptine (B1217405) indicate high oral bioavailability, with approximately 99% absorption reported in healthy volunteers drugbank.comresearchgate.netwikipedia.org. This high bioavailability suggests efficient absorption from the gastrointestinal tract. In rat models, tianeptine administered intraperitoneally (i.p.) demonstrated a bioavailability of 69% nih.govuj.edu.pl. While direct data for Tianeptine-d12 is not available, it is anticipated that its absorption characteristics would be similar to the parent compound, with potential modifications due to deuteration. Deuteration can influence absorption by altering lipophilicity or interactions with transporters, but typically, the primary absorption pathways remain consistent. Systemic exposure, often quantified by the Area Under the Curve (AUC), reflects the total amount of drug that reaches systemic circulation. Studies comparing deuterated drugs with their non-deuterated counterparts have shown increased AUC and prolonged half-lives for the deuterated versions due to a slower metabolic rate nih.gov.

Elimination Kinetics and Excretory Pathways

Analysis of Renal Excretion Pathways for Deuterated Tianeptine and Metabolites

Tianeptine is primarily eliminated via the kidneys. In humans, approximately 66% of the administered dose is eliminated by renal excretion within a week, with 55% occurring in the first 24 hours drugbank.comnih.gov. Unchanged tianeptine accounts for less than 3% of the dose in urine after 24 hours, indicating extensive metabolism drugbank.comnih.gov. The major metabolites, MC5 and MC3, are also excreted through the urine wikipedia.org. For this compound, it is expected that renal excretion would be a significant pathway for both the parent compound and its metabolites. The presence of deuterium (B1214612) might influence the rate of metabolism and, consequently, the rate of renal clearance.

Biliary Elimination and Potential for Enterohepatic Recirculation

Mass spectrometric analysis of rat bile has indicated that tianeptine and its MC5 metabolite are eliminated in bile as glucuronide and glutamine conjugates nih.govuj.edu.pl. This suggests that biliary excretion is a relevant route of elimination. Enterohepatic recirculation (EHR) involves the excretion of a substance into bile, its reabsorption from the intestine, and its return to the liver via the portal vein, which can prolong the drug's half-life and systemic exposure elifesciences.org. While direct evidence for enterohepatic recirculation of tianeptine or this compound is not explicitly stated, the presence of biliary excretion of metabolites implies a potential for such a mechanism. Deuteration could potentially influence the extent of EHR by altering the metabolic stability of the conjugates or their interaction with intestinal transporters.

Comparative Pharmacokinetics with Non-Deuterated Tianeptine Analogs

The provided search results offer limited direct information on the pharmacokinetic profiling of this compound in animal models, specifically concerning quantitative alterations in parameters like Tmax, Cmax, AUC, systemic clearance, and elimination half-life. While this compound is identified as a deuterated analog of Tianeptine and is noted for its potential to affect pharmacokinetic and metabolic profiles medchemexpress.commedchemexpress.comscbt.com, detailed research findings and comparative data for this compound in animal studies are not extensively available in the retrieved literature.

The available studies primarily focus on the pharmacokinetics and metabolism of unlabeled Tianeptine in humans and rats researchgate.netnih.govnih.govresearchgate.netuj.edu.pl, providing parameters such as Tmax, Cmax, AUC, and half-life for the parent compound. For instance, in rats, intravenous administration of Tianeptine resulted in a systemic clearance of 1.84 L/h/kg and a mean elimination half-life of 1.16 hours, while its metabolite MC5 had a half-life of 7.53 hours researchgate.netnih.gov. In humans, Tianeptine's bioavailability is approximately 99%, with a Tmax of about 0.94 hours and an elimination half-life of 2.5 to 3 hours researchgate.netuj.edu.pl.

However, direct comparative data or specific quantitative values for this compound in animal models, which would allow for a detailed quantification of deuterium-induced alterations or implications of isotope effects, are not present in the search results. The literature confirms that deuteration can influence pharmacokinetic and metabolic profiles medchemexpress.commedchemexpress.com, a principle that would apply to this compound, but specific experimental data for this compound in animal models is not detailed in the provided snippets.

Due to the lack of specific research findings and quantitative data for this compound in animal models within the scope of the provided search results, it is not possible to generate the detailed article with data tables as requested for the specified sections.

Compound List:

Tianeptine

this compound

Tianeptine metabolite MC5

Tianeptine metabolite MC5-d4

Elucidating Neurobiological Mechanisms Using Tianeptine D12 As a Research Probe

Modulation of Neurotransmitter Systems and Receptor Interactions

The use of Tianeptine-d12 as a research probe is central to understanding the complex ways in which tianeptine (B1217405) modulates neurotransmitter systems. While early research proposed mechanisms related to the serotonin (B10506) system, more recent investigations have revealed a more complex profile involving opioid and glutamatergic pathways. nih.govnih.gov Accurate characterization of these interactions in preclinical and clinical studies relies on robust analytical methods, where this compound serves as a critical component for quantitative analysis. medchemexpress.com

Receptor binding and functional assays are foundational to understanding a drug's mechanism of action. In the study of tianeptine, its deuterated form, this compound, is employed as an internal standard to ensure the accuracy of quantitative data derived from these experiments. medchemexpress.com While tianeptine was initially believed to have no affinity for monoamine receptors, subsequent, more detailed screenings have identified its primary molecular targets. jwatch.orgnih.gov

A pivotal discovery in understanding tianeptine's pharmacology was its identification as a full agonist at the mu-opioid receptor (MOR). jwatch.orgnih.govnih.gov Research has demonstrated that tianeptine binds to and activates MOR, which is believed to be a key contributor to its therapeutic effects. columbia.edudrugbank.com In studies using G-protein activation and cAMP accumulation assays, tianeptine demonstrated efficacy as a MOR agonist. nih.gov Tianeptine was also found to be a full agonist at the delta-opioid receptor (DOR), but with a significantly lower potency. nih.gov It showed no activity at the kappa-opioid receptor (KOR). nih.gov The precise quantification of tianeptine's binding affinity (Ki) and efficacy (EC50) in these studies is facilitated by the use of deuterated standards like this compound.

Table 1: Tianeptine Opioid Receptor Binding and Functional Activity

| Receptor | Assay Type | Species | Value |

| Mu-Opioid Receptor (MOR) | Radioligand Displacement (Ki) | Human | 383 ± 183 nM nih.gov |

| Mu-Opioid Receptor (MOR) | G-Protein Activation (EC50) | Human | 194 ± 70 nM nih.gov |

| Mu-Opioid Receptor (MOR) | G-Protein Activation (EC50) | Mouse | 641 ± 120 nM nih.gov |

| Delta-Opioid Receptor (DOR) | G-Protein Activation (EC50) | Human | 37.4 ± 11.2 µM nih.gov |

| Delta-Opioid Receptor (DOR) | G-Protein Activation (EC50) | Mouse | 14.5 ± 6.6 µM nih.gov |

This table presents data for the parent compound, tianeptine. This compound is used as a research tool to obtain such quantitative data.

Preclinical studies in animal models are essential for examining how a compound affects neurotransmitter levels in real-time within specific brain regions. This compound is a crucial tool in these investigations, enabling precise quantification of the parent compound and its metabolites through techniques like in vivo microdialysis coupled with mass spectrometry. medchemexpress.comnih.gov

The initial theory surrounding tianeptine's mechanism was its action as a selective serotonin reuptake enhancer (SSRE), an effect opposite to that of most antidepressants. patsnap.comnih.govresearchgate.net This was based on early in vivo findings that showed a decrease in extracellular serotonin levels following administration. nih.gov However, more recent and technologically advanced studies have largely refuted this hypothesis, demonstrating that tianeptine has a low affinity for the serotonin reuptake transporter (SERT). nih.gov The use of deuterated analogs like this compound in modern analytical chemistry allows for more precise measurements, contributing to this re-evaluation of tianeptine's effect on serotonin dynamics. medchemexpress.com The current consensus is that its primary antidepressant action occurs through other mechanisms, such as glutamate (B1630785) modulation and opioid receptor agonism. nih.gov

Research using preclinical models has shown that tianeptine can increase extracellular dopamine (B1211576) concentrations, particularly in the nucleus accumbens, a key region of the brain's reward circuit. nih.gov Studies in rats demonstrated that tianeptine administration elevated dopamine levels in the nucleus accumbens in a dose-dependent manner. nih.gov This effect was observed to be independent of the serotonin system. nih.gov Tianeptine also modestly enhances mesolimbic dopamine release and potentiates D2 and D3 receptors. wikipedia.org The ability to accurately measure these subtle and region-specific changes in dopamine and its metabolites (DOPAC and HVA) is significantly enhanced by using this compound as an internal standard in the analytical process. medchemexpress.comnih.gov

Table 2: Effect of Tianeptine on Extracellular Dopamine in Rat Brain

| Brain Region | Tianeptine Dose (i.p.) | Outcome |

| Nucleus Accumbens | 5 mg/kg | Increased extracellular dopamine nih.gov |

| Nucleus Accumbens | 10 mg/kg | Increased extracellular dopamine nih.gov |

| Striatum | 5 mg/kg | No significant effect nih.gov |

| Striatum | 10 mg/kg | Less marked and shorter-lasting increase in dopamine compared to nucleus accumbens nih.gov |

This table presents data for the parent compound, tianeptine. This compound is used as a research tool to obtain such quantitative data.

Neurotransmitter Uptake and Release Dynamics in Preclinical Models

Glutamatergic Neurotransmission Modulation Studies

Tianeptine's influence on the glutamatergic system is a cornerstone of its neurobiological profile. Research utilizing probes like this compound helps to clarify its role in modulating this primary excitatory pathway in the brain, which is crucial for numerous functions that are often disrupted in depressive states. nih.gov

Influence on AMPA and NMDA Receptor Activity and Excitotoxicity

Tianeptine demonstrates a significant modulatory effect on both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, key components of excitatory synaptic transmission. mdpi.compsu.edu In animal models, tianeptine has been shown to prevent the pathological, stress-induced alterations in glutamatergic neurotransmission within the hippocampus and amygdala. wikipedia.org It appears to normalize glutamatergic activity, which is often hyperactive under stressful conditions. mdpi.com For instance, research indicates that tianeptine can block the stress-induced increase in NMDA receptor currents in the CA3 region of the hippocampus. mdpi.comnih.gov

Conversely, tianeptine also appears to enhance basal excitatory synaptic transmission by potentiating AMPA receptor function. mdpi.com This is evidenced by findings that show tianeptine increases the phosphorylation of AMPA receptor subunits. mdpi.com The antidepressant-like activity of tianeptine has been linked to its interaction with both NMDA and AMPA receptors. nih.gov Studies have shown that blocking NMDA receptors enhances tianeptine's effects, while blocking AMPA receptors antagonizes them. psu.edu This suggests a complex interplay where tianeptine helps to balance glutamatergic signaling, protecting against the excitotoxic effects of excessive glutamate while supporting normal synaptic function. patsnap.com

Table 1: Tianeptine's Influence on AMPA and NMDA Receptor Activity

| Receptor | Effect of Stress | Effect of Tianeptine | Research Finding |

|---|---|---|---|

| NMDA | Increased receptor currents and deactivation time in the hippocampus. mdpi.comnih.gov | Normalizes the ratio of NMDA to AMPA receptor currents and prevents the stress-induced increase in NMDA currents. mdpi.comnih.gov | Tianeptine treatment in stressed animals resulted in a normalized amplitude ratio of NMDA to AMPA/kainate receptor-mediated currents. nih.gov |

| AMPA | Not significantly affected by stress in some studies. nih.gov | Increases basal excitatory synaptic transmission by enhancing AMPA receptor function, potentially through phosphorylation. mdpi.comnih.gov | Tianeptine was found to rapidly increase the amplitudes of both NMDA and AMPA/kainate excitatory postsynaptic currents (EPSCs). nih.gov |

Regulation of Extracellular Glutamate Levels in Stress Response Models

A critical aspect of tianeptine's mechanism is its ability to regulate glutamate levels, particularly in response to stress. Acute stress has been shown to elevate extracellular glutamate concentrations in brain regions like the basolateral nucleus of the amygdala (BLA). nih.govelsevier.es Research demonstrates that tianeptine can normalize these stress-induced surges in glutamate. nih.govelsevier.es

Specifically, administration of tianeptine prior to an acute stressor has been shown to inhibit the increase in extracellular glutamate levels in the BLA. researchgate.net Interestingly, this effect was not observed in the central nucleus of the amygdala (CeA), suggesting a region-specific action. nih.govresearchgate.net By preventing excessive glutamate release, tianeptine may protect neurons from the damaging effects of excitotoxicity, which is implicated in the pathophysiology of stress-related disorders. patsnap.com This normalization of glutamate is thought to be a key factor in preventing the structural and functional impairments in the brain associated with chronic stress. nih.gov

Table 2: Effect of Tianeptine on Stress-Induced Extracellular Glutamate Levels

| Brain Region | Effect of Acute Stress | Effect of Tianeptine Pre-treatment | Research Finding |

|---|---|---|---|

| Basolateral Amygdala (BLA) | Increased extracellular glutamate levels. nih.govresearchgate.net | Inhibited the stress-induced increase in glutamate. researchgate.net | Tianeptine administration 30 minutes before acute restraint stress prevented the rise in extracellular glutamate in the BLA of rats. researchgate.net |

| Central Nucleus of the Amygdala (CeA) | Increased extracellular glutamate levels. nih.govresearchgate.net | Did not inhibit the stress-mediated increase in glutamate. researchgate.net | Tianeptine did not alter the stress-induced increase in glutamate levels in the CeA. researchgate.net |

Impact on Glutamate Transporter Expression (e.g., GLT-1)

Glutamate transporters are essential for clearing glutamate from the synapse, thereby terminating its signal and preventing excitotoxicity. The glial glutamate transporter, GLT-1 (also known as EAAT2), plays a major role in this process. nih.gov Studies have found that chronic stress can lead to an upregulation of GLT-1 expression, particularly in the CA3 region of the hippocampus and the dentate gyrus. nih.govpnas.org This increase is hypothesized to be a compensatory mechanism in response to chronically elevated glutamate levels. mdpi.comnih.gov

Research has shown that tianeptine can prevent these stress-induced increases in GLT-1 mRNA and protein expression. pnas.orgnih.gov By normalizing synaptic glutamate concentrations, tianeptine effectively removes the stimulus that triggers the overexpression of GLT-1. nih.gov This modulation of GLT-1 expression is believed to be a fundamental aspect of tianeptine's neuroprotective effects, contributing to the preservation of hippocampal morphology and function under conditions of chronic stress. nih.govpnas.org However, tianeptine did not affect the stress-induced increases in the GLT-1b isoform, indicating a specific regulatory mechanism. pnas.orgnih.gov

Neuroplasticity and Neurotrophic Factor Research

Tianeptine's therapeutic effects are also strongly linked to its ability to promote neuroplasticity and influence the expression of neurotrophic factors, which are vital for neuronal survival, growth, and adaptation.

Investigations into Brain-Derived Neurotrophic Factor (BDNF) Regulation

Brain-Derived Neurotrophic Factor (BDNF) is a key molecule involved in neuroplasticity, and its levels are often reduced by stress, which can contribute to neuronal atrophy. nih.govelsevier.es Tianeptine has been shown to counteract the detrimental effects of stress by modulating BDNF expression. patsnap.comelsevier.es

In animal models, while chronic stress alone did not always lead to changes in BDNF expression in the hippocampus, tianeptine treatment has been found to increase BDNF levels in the amygdala, irrespective of stress conditions. nih.gov Other studies have reported that tianeptine can increase the expression of genes for BDNF in both the hippocampus and the amygdala. nih.govelsevier.es This upregulation of BDNF is thought to contribute to the neuroprotective and restorative effects of tianeptine, promoting neuronal resilience and function. patsnap.comelsevier.es For instance, in an animal model of fibromyalgia, tianeptine administration normalized decreased levels of BDNF in the hippocampus and prefrontal cortex. elsevier.es

Table 3: Tianeptine's Effect on BDNF Expression

| Brain Region | Effect of Chronic Stress | Effect of Tianeptine | Research Finding |

|---|---|---|---|

| Hippocampus | Decreased BDNF expression in some models. nih.govelsevier.es | Can increase gene expression for BDNF and normalize levels. nih.govelsevier.es | In a fibromyalgia animal model, tianeptine normalized reduced BDNF levels in the hippocampus. koreamed.org |

| Amygdala | BDNF mRNA expression not always modulated by stress. nih.gov | Increased BDNF mRNA and protein levels. elsevier.esnih.gov | Chronic tianeptine treatment significantly increased BDNF protein in the rat amygdala, both in stressed and non-stressed animals. mdpi.comnih.gov |

| Prefrontal Cortex | Decreased BDNF levels in some stress models. elsevier.es | Increased BDNF levels. elsevier.es | Tianeptine treatment was associated with increased BDNF levels in the prefrontal cortex in experimental models. elsevier.es |

Studies on Stress-Induced Neuronal Remodeling and Dendritic Atrophy

Chronic stress is known to cause significant structural changes in the brain, including dendritic atrophy in the CA3 pyramidal neurons of the hippocampus and, conversely, dendritic growth in the basolateral amygdala. nih.govjneurosci.org Tianeptine has demonstrated a remarkable ability to prevent and even reverse these stress-induced morphological changes. nih.govresearchgate.net

Numerous preclinical studies have confirmed that daily administration of tianeptine prevents the atrophy of apical dendrites in hippocampal CA3 neurons caused by chronic stress. mdpi.com It also blocks the stress-induced enhancement of dendritic length and branching in the amygdala. nih.gov This protective effect on neuronal structure is considered a key mechanism underlying tianeptine's ability to preserve cognitive function and emotional regulation in the face of stress. nih.govmdpi.com The ability of tianeptine to oppose these deleterious structural changes highlights its role in promoting neuronal resilience and restoring normal neuroplasticity. nih.govresearchgate.net

in Animal Models of Synaptic Plasticity and Neuronal Connectivity

In the investigation of synaptic plasticity and neuronal connectivity, particularly in the context of stress and antidepressant action, the parent compound tianeptine is a key subject of research. The deuterated isotopologue, this compound, serves a crucial, albeit indirect, role in this field. As a stable isotope-labeled analog of tianeptine, this compound is primarily employed as an internal standard for quantitative analysis in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). medchemexpress.com This application is vital for accurately measuring the concentration of tianeptine in biological samples, such as plasma and brain tissue, from animal models used in plasticity studies. nih.govresearchgate.net By ensuring precise quantification, this compound helps researchers to reliably correlate the observed neurobiological effects with specific levels of tianeptine, thereby strengthening the validity of the research findings.

The neurobiological effects themselves are studied using tianeptine. Preclinical research in animal models demonstrates that tianeptine has significant effects on the structural and functional plasticity of neurons, particularly in brain regions integral to mood and memory, such as the hippocampus, amygdala, and prefrontal cortex. nih.govresearchgate.net

Research Findings on Tianeptine's Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is a widely studied cellular model for these cognitive processes. nih.gov Animal studies have shown that acute and chronic stress can impair LTP in the hippocampus and prefrontal cortex. tandfonline.com Research using various animal models has revealed that tianeptine can counteract these stress-induced deficits.

Key findings include:

Reversal of Stress-Induced LTP Inhibition: In rat models, acute stress has been shown to inhibit LTP in the hippocampal-prefrontal cortex pathway. Tianeptine administration can rapidly reverse these inhibitory effects. nih.gov Similarly, in studies involving predator stress, tianeptine blocked the stress-induced suppression of primed burst (PB) potentiation, a low-threshold form of LTP, in the hippocampal CA1 region. tandfonline.com

Modulation of Glutamatergic Neurotransmission: The effects of tianeptine on synaptic plasticity are believed to be linked to its ability to modulate the glutamate system. nih.gov Stress can lead to excessive glutamate release, which can impair synaptic function. tandfonline.com Tianeptine appears to normalize glutamatergic activity, thereby protecting against the negative effects of stress on LTP. nih.govtandfonline.com For instance, tianeptine has been found to prevent stress-induced increases in extracellular glutamate in the basolateral amygdala (BLA) of rats. nih.gov

Enhancement of Plasticity in Non-Stressed Conditions: Beyond its restorative effects, tianeptine has also been observed to enhance synaptic plasticity in non-stressed animals. Studies have reported that tianeptine administration alone can increase the magnitude of LTP in both the hippocampus and the amygdala. tandfonline.com

| Brain Region | Animal Model / Condition | Observed Effect of Tianeptine | Reference |

|---|---|---|---|

| Hippocampal CA1 Area | Rat / Predator Stress | Blocked stress-induced suppression of primed burst (PB) potentiation. | tandfonline.com |

| Hippocampal-Prefrontal Cortex Synapses | Rat / Acute Platform Stress | Reversed the inhibitory effects of stress on LTP. | nih.gov |

| Basolateral Amygdala (BLA) | Rat / Predator Stress | Did not affect the stress-induced enhancement of LTP, but enhanced LTP in non-stressed conditions. | tandfonline.com |

| Hippocampus | Rat / Non-Stress | Enhanced primed burst potentiation. | tandfonline.com |

Research Findings on Tianeptine's Impact on Neuronal Connectivity

Neuronal connectivity is critically dependent on the physical structure of neurons, including the length and complexity of their dendrites and the density of dendritic spines, which are the primary sites of excitatory synapses. Chronic stress is known to cause significant neuronal remodeling. researchgate.net

Key findings include:

Prevention of Dendritic Atrophy: In animal models, chronic stress has been shown to cause atrophy of apical dendrites of CA3 pyramidal neurons in the hippocampus. This includes a reduction in dendritic length and the number of branch points. Chronic administration of tianeptine has been demonstrated to prevent this stress-induced dendritic remodeling. nih.govresearchgate.net

Modulation of AMPA Receptors: Tianeptine's influence on neuronal connectivity may be mediated by its effects on AMPA receptors, which are critical for synaptic function. In cultured hippocampal neurons with a deficiency in the CDKL5 gene (a model for a neurodevelopmental disorder), tianeptine treatment was found to normalize the expression of the GluA2 subunit of the AMPA receptor and increase the number of PSD-95 clusters, suggesting it can promote spine maturation. oup.comunimi.it

Neurogenesis and Cell Survival: Tianeptine has also been shown to promote neuroplasticity by increasing the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports the survival and growth of neurons. nih.gov

| Brain Region | Animal Model / Condition | Observed Effect on Neurons | Effect of Tianeptine | Reference |

|---|---|---|---|---|

| Hippocampus (CA3 Pyramidal Neurons) | Rat / Chronic Restraint Stress | Stress induces dendritic atrophy (shortening and reduced branching). | Prevents stress-induced dendritic atrophy. | nih.govresearchgate.net |

| Hippocampus (Cultured Neurons) | Mouse / CDKL5 Deficiency | Reduced expression of AMPA receptor subunit GluA2 and PSD-95 clusters. | Normalized GluA2 expression and increased PSD-95 clusters. | oup.comunimi.it |

| Amygdala | Rat / Chronic Stress | Stress induces dendritic hypertrophy (growth and branching). | Prevents stress-induced hypertrophy. | researchgate.net |

Advanced Spectroscopic and Computational Characterization of Tianeptine D12

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. In the analysis of Tianeptine-d12, ¹H (proton) NMR is used to confirm the position of deuterium substitution. The sites on the Tianeptine (B1217405) molecule where hydrogen atoms have been replaced by deuterium will show a corresponding disappearance of signals in the ¹H NMR spectrum. The integration of the remaining proton signals allows for a quantitative assessment of the extent of deuteration, thereby confirming isotopic purity.

Furthermore, ¹³C NMR provides complementary information. Carbon atoms bonded to deuterium (C-D) exhibit distinct differences compared to those bonded to hydrogen (C-H). The coupling between carbon-13 and deuterium (a spin-1 nucleus) can lead to characteristic splitting patterns (e.g., a 1:1:1 triplet for a CD group), and the chemical shifts of these carbons may be slightly altered. These spectral features serve as definitive proof of the location and completeness of the isotopic labeling.

Table 1: Expected ¹H NMR Spectral Changes for this compound This table is based on the theoretical principles of NMR spectroscopy as applied to deuterated compounds.

| Position on Tianeptine Molecule | Expected Signal in ¹H NMR of Tianeptine | Expected Signal in ¹H NMR of this compound | Rationale |

| Aromatic Rings | Present | Absent | Substitution of aromatic protons with deuterium. |

| Heptanoic Acid Side Chain | Present | Absent/Reduced | Substitution of protons on the side chain with deuterium. |

| N-H Amine | Present | Present | The amine proton is typically not substituted. |

| CH₃ on Amine | Present | Present | The methyl group is typically not substituted. |

Mass Spectrometry Fragmentation Pathway Analysis of Deuterated Species

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. For this compound, the molecular ion peak ([M+H]⁺) in a high-resolution mass spectrum would be 12 atomic mass units higher than that of unlabeled Tianeptine, confirming the incorporation of twelve deuterium atoms.

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pathways. The fragmentation of Tianeptine typically involves cleavage on either side of the secondary amine in the side chain. researchgate.net In this compound, the masses of the resulting fragment ions will be shifted depending on how many deuterium atoms are retained on the charged fragment. For instance, a prominent fragment in the mass spectrum of Tianeptine is observed at a mass-to-charge ratio (m/z) of 292, resulting from a specific cleavage of the side chain. nih.gov By analyzing the m/z values of the fragments from this compound, researchers can confirm the location of the deuterium labels and elucidate how deuteration might influence fragmentation pathways.

Table 2: Comparison of Theoretical Mass Spectrometry Fragments for Tianeptine and this compound Fragmentation data for Tianeptine is derived from published literature. researchgate.netnih.gov Data for this compound is projected based on these known pathways.

| Species | Description | Expected m/z for Tianeptine | Expected m/z for this compound * |

| [M+H]⁺ | Protonated Molecular Ion | 437 | 449 |

| Fragment 1 | Cleavage of the side chain at the thiazepinyl side of the amine | 292 | 300 |

| Fragment 2 | Further fragmentation of Fragment 1 | 228 | 232 |

*Assuming deuteration on the two aromatic rings (8 deuterium atoms) and four on the side chain.

Theoretical and Computational Chemistry Studies

Computational chemistry provides profound insights into the behavior of molecules at an atomic level, offering predictive power that complements experimental data.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. columbia.edu The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed more slowly than those involving a C-H bond. lifetein.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the reaction mechanisms of drug metabolism. By calculating the energy profiles for the metabolic transformation of both Tianeptine and this compound, particularly the transition state energies, the KIE can be predicted. Tianeptine is known to be extensively metabolized, with beta-oxidation of the amino acid side chain being a major route. nih.gov Computational models can predict the extent to which deuterating the side chain will slow this metabolic process, providing a quantitative estimate of the expected change in the drug's half-life.

Table 3: Theoretical Kinetic Isotope Effect (KIE) on Major Metabolic Pathways of Tianeptine This table presents hypothetical KIE values based on established principles of deuteration effects on drug metabolism.

| Metabolic Pathway | Site of C-H Bond Cleavage | Predicted KIE (kH/kD) | Expected Impact of Deuteration |

| Beta-Oxidation | Heptanoic acid side chain | 2 - 8 | Significant slowing of metabolism. |

| N-demethylation | N-methyl group | ~1 | Minimal to no effect if this site is not deuterated. |

| Aromatic Hydroxylation | Phenyl rings | 1 - 5 | Moderate slowing of metabolism. |

Tianeptine's pharmacological effects are linked to its activity as a μ-opioid receptor (MOR) agonist and its modulation of the glutamatergic system. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com Simulations would place this compound into the binding pockets of targets like MOR. Due to the negligible size difference between hydrogen and deuterium, the docking score and binding conformation of this compound are expected to be nearly identical to those of Tianeptine.

Molecular dynamics (MD) simulations can then be performed to study the stability of the ligand-receptor complex over time. mdpi.com These simulations model the movements of every atom in the system, providing insights into the flexibility of the ligand in the binding site and the persistence of key interactions (e.g., hydrogen bonds). For this compound, MD simulations would be used to confirm that the subtle change in atomic mass does not negatively impact the stability of the interaction with its biological targets, ensuring that the deuterated compound retains its intended pharmacological activity.

Table 4: Predicted Molecular Docking Results for this compound at the μ-Opioid Receptor This table contains hypothetical data based on typical outcomes of docking studies for deuterated vs. non-deuterated compounds.

| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Change upon Deuteration |

| Tianeptine | μ-Opioid Receptor (MOR) | -9.5 to -11.0 | Asp147, Tyr326, His297 | Negligible |

| This compound | μ-Opioid Receptor (MOR) | -9.5 to -11.0 | Asp147, Tyr326, His297 | Negligible |

Building upon KIE calculations, more complex computational models can simulate the entire metabolic reaction involving the drug and metabolizing enzymes, such as those from the cytochrome P450 family. Using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, the active site of the enzyme and the substrate (this compound) are treated with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics.

This approach allows for the simulation of the enzymatic reaction, providing a detailed picture of how deuteration affects substrate binding, the catalytic step, and product release. These models can predict which specific metabolic pathways are most significantly retarded by deuteration. For this compound, such simulations would aim to confirm that deuteration primarily slows the rate of clearance via beta-oxidation, thereby potentially improving its pharmacokinetic profile, such as by increasing its half-life and bioavailability. ckisotopes.com

Future Research Directions and Translational Perspectives for Deuterated Tianeptine Analogs

Exploration of Novel Site-Selective Deuteration Strategies for Optimized Pharmacological Properties

The therapeutic efficacy and side-effect profile of a drug are intrinsically linked to its metabolic fate. Site-selective deuteration, the targeted replacement of hydrogen with deuterium (B1214612) at specific molecular positions, is a key strategy to fine-tune a drug's pharmacological properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 (CYP450) enzymes.

For tianeptine (B1217405), which undergoes extensive metabolism primarily through beta-oxidation of its heptanoic acid side chain, site-selective deuteration could offer significant advantages. nih.gov Future research should focus on the following:

Targeting Metabolic Hotspots: Identifying the specific C-H bonds that are most susceptible to enzymatic cleavage during tianeptine's metabolism is crucial. By selectively replacing these hydrogen atoms with deuterium, it may be possible to slow down the rate of metabolism, thereby increasing the drug's half-life and bioavailability. This could potentially lead to a reduced dosing frequency and improved patient compliance.

Modulating Metabolite Formation: The metabolism of tianeptine results in the formation of several metabolites. While some of these may be pharmacologically active, others could be inactive or contribute to adverse effects. Site-selective deuteration could be employed to alter the metabolic pathways, favoring the formation of beneficial metabolites while reducing the production of undesirable ones.

Systematic Structure-Activity Relationship (SAR) Studies: A systematic exploration of different deuterated tianeptine analogs, with deuterium incorporated at various positions on the tricyclic nucleus and the side chain, is warranted. Such studies would provide valuable insights into how deuteration at specific sites influences the compound's interaction with its biological targets, including the mu-opioid receptor and glutamate (B1630785) receptors. bath.ac.uk

Recent advancements in synthetic chemistry have provided a toolkit of methodologies for precise deuterium incorporation. These techniques, including transition-metal-catalyzed C-H activation and the use of deuterated building blocks, will be instrumental in the rational design and synthesis of novel deuterated tianeptine analogs with optimized pharmacological profiles.

Integration of Tianeptine-d12 in Proteomic and Metabolomic Profiling Studies for Pathway Elucidation

Proteomics and metabolomics are powerful systems biology approaches that provide a global snapshot of the proteins and small molecules present in a biological system. These "omics" technologies have been successfully applied to study the neurobiological effects of tianeptine, revealing its impact on synaptic function, neurotrophic processes, and hippocampal metabolism. nih.govnih.govnih.gov

This compound can serve as a valuable tool in these studies, acting as a stable isotope tracer to delineate the metabolic fate of tianeptine and its downstream effects. Key research avenues include:

Metabolic Flux Analysis: By administering this compound and tracking the incorporation of deuterium into its metabolites and other endogenous molecules, researchers can map the metabolic pathways influenced by the drug. This can provide a more dynamic and detailed understanding of its biotransformation compared to conventional metabolic studies. nih.gov

Target Engagement and Pathway Perturbation: The use of this compound in combination with quantitative proteomics can help identify the specific proteins and cellular pathways that are directly or indirectly modulated by the drug. By comparing the proteomic profiles of systems treated with tianeptine versus this compound, researchers can gain insights into the dose- and time-dependent effects of the drug on cellular signaling and function.

Biomarker Discovery: Metabolomic and proteomic studies utilizing this compound in preclinical models of depression or other relevant disorders could facilitate the discovery of biomarkers associated with treatment response. These biomarkers could aid in patient stratification and the development of personalized medicine approaches.

The integration of stable isotope-labeled compounds like this compound into multi-omics workflows represents a powerful strategy to unravel the complex molecular mechanisms underlying the therapeutic actions of tianeptine.

Development of Advanced Preclinical Disease Models for Mechanistic Insight into Deuterated Compounds

Robust and predictive preclinical models are essential for understanding disease pathophysiology and for the development of novel therapeutics. Animal models of depression, such as those involving chronic stress or social isolation, have been instrumental in characterizing the antidepressant effects of tianeptine. nih.govnih.gov Similarly, models of neuropathic pain have been used to investigate its analgesic properties. nih.gov

The development of more sophisticated preclinical models, including those that incorporate genetic and molecular tools, will be crucial for elucidating the specific mechanisms of action of deuterated compounds like this compound. Future research in this area should focus on:

Humanized Models: The use of animal models that express human drug-metabolizing enzymes (e.g., "humanized" mice) can provide more accurate predictions of the pharmacokinetic behavior of deuterated drugs in humans. This is particularly important given the potential for species differences in drug metabolism.

Organoid and "In Vitro" Systems: Three-dimensional organoid cultures and advanced in vitro systems, such as "brain-on-a-chip" models, offer a platform to study the effects of deuterated compounds on human cells and tissues in a more controlled environment. These models can be used to investigate mechanisms of neuroplasticity and synaptogenesis influenced by deuterated tianeptine analogs.

Pharmacogenetic Models: Preclinical models with specific genetic modifications can help to dissect the role of particular genes and pathways in the response to deuterated drugs. For example, using models with altered expression of drug transporters or metabolic enzymes can provide insights into how these factors influence the disposition and efficacy of this compound.

By leveraging these advanced preclinical models, researchers can gain a deeper understanding of how subtle molecular modifications, such as deuteration, can translate into significant changes in pharmacological activity and therapeutic outcomes.

Potential for Deuterated Analogs in the Development of Advanced Pharmacological Research Tools